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Compound of Interest

Compound Name: 3-Butoxyphenylboronic acid

Cat. No.: B1335864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-
butoxyphenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct
experimental data for 3-butoxyphenylboronic acid in publicly accessible databases, this
guide presents a combination of data from closely related analogs and predicted values to offer
a comprehensive analytical profile.

Core Spectral Data

The following tables summarize the expected and observed spectral data for 3-
butoxyphenylboronic acid and its analogs.

Table 1: *H NMR Spectral Data
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Proton Chemical Shift o
_ (8, ppm) for 3- Multiplicity Constant (J,
Assignment (5, ppm) for
Butoxyphenylbo Hz)
) ] Analogs
ronic acid
764(d,J=70
Hz, 1H), 7.60 (d,
J=2.0Hz, 1H)
Ar-H 76-7.8 for 3- m -
isopropoxypheny
Iboronic acid
catechol ester[1]
7.38 (dd, J =8.0,
7.5 Hz, 1H) for 3-
Ar-H 7.3-75 isopropoxypheny t ~7.5
Iboronic acid
catechol ester[1]
7.09 (ddd, J =
8.0, 2.5, 1 Hz,
1H) for 3-
Ar-H 7.0-7.2 _ d ~8.0
isopropoxypheny
Iboronic acid
catechol ester[1]
Not always
B(OH)2 8.0-8.2 observed due to brs -
exchange
-OCHz- ~4.0 - t ~6.5
-CHz- ~1.75 - sextet ~7.5
-CHz- ~15 - sextet ~7.5
-CHs ~0.95 - t ~7.4
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Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based

on the analysis of structurally similar compounds.

« 13

Carbon Assignment

Predicted Chemical Shift (9,
ppm) for 3-
Butoxyphenylboronic acid

Reference Chemical Shift (9,
ppm) for Analogs

The carbon adjacent to boron

C-B Not typically observed
was not detected[1]
157.2 for 3-

Ar-C-O ~158 isopropoxyphenylboronic acid
catechol ester[1]
129.4 for 3-

Ar-C ~130 isopropoxyphenylboronic acid
catechol ester[1]
121.1 for 3-

Ar-C ~122 isopropoxyphenylboronic acid
catechol ester[1]
118.3 for 3-

Ar-C ~118 isopropoxyphenylboronic acid
catechol ester[1]
116.0 for 3-

Ar-C ~116 isopropoxyphenylboronic acid
catechol ester[1]

-OCH:- ~68 -

-CH2- ~31 -

-CH:- ~19 -

-CHs ~14 -

Note: The carbon atom attached to the boron atom is often not observed in the 13C NMR

spectrum due to quadrupolar relaxation.
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Table 3: IR Spectral Data

Vibrational Mode

Predicted Wavenumber
(cm™1) for 3-

Butoxyphenylboronic acid

Reference Wavenumber
(cm~1) for Analogs

O-H stretch (B-OH)

3200-3600 (broad)

3070 for 3-
isopropoxyphenylboronic acid

catechol ester[1]

C-H stretch (aromatic)

3000-3100

3070 for 3-
isopropoxyphenylboronic acid

catechol ester[1]

C-H stretch (aliphatic)

2850-3000

2987, 2973, 2929, 2881 for 3-
isopropoxyphenylboronic acid

catechol ester[1]

C=C stretch (aromatic)

1550-1650

1567 for 3-
isopropoxyphenylboronic acid

catechol ester[1]

B-O stretch

1300-1400

1369 for 3-
isopropoxyphenylboronic acid

catechol ester[1]

C-O stretch (ether)

1200-1300

1241 for 3-
isopropoxyphenylboronic acid

catechol ester[1]

Table 4: Mass Spectrometry Data
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. . Reference m/z for
lon Predicted m/z Description
Analogs

255.1187 for
Protonated molecular C1s5H15BOs [M+H]* (3-

[M+H]*+ 195.11 ) )
ion isopropoxyphenylboro
nic acid derivative)[1]
Loss of water from the
[M-H20+H]*+ 177.10
protonated molecule
Loss of butene from
[M-CaHs+H]* 139.05 the protonated

molecule

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To determine the chemical structure and purity of 3-butoxyphenylboronic acid.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-butoxyphenylboronic acid in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds, or CD30D). The choice
of solvent is critical, as boronic acids can form trimers (boroxines) in non-polar solvents,
leading to complex and potentially uninterpretable spectra. Using a protic solvent like
methanol-ds4 can help break up these oligomers.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and an acquisition time of 2-4 seconds.
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o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-butoxyphenylboronic acid.
Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is the most common and convenient method.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press it into a thin, transparent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Record the sample spectrum over a typical range of 4000-400 cm~1.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-
butoxyphenylboronic acid.

Methodology:

» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

o Data Acquisition:
o Introduce the sample into the mass spectrometer.

o Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is common
for observing [M+H]* ions.

o For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to
fragment the parent ion and analyze the resulting daughter ions.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and
characteristic fragment ions.

Visualizations
Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a
chemical compound.
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Caption: General workflow for the spectral analysis of 3-Butoxyphenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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